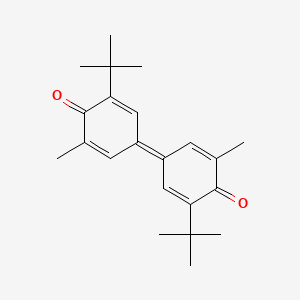

(4E)-2-tert-butyl-4-(3-tert-butyl-5-méthyl-4-oxocyclohexa-2,5-dièn-1-ylidène)-6-méthylcyclohexa-2,5-dièn-1-one

Vue d'ensemble

Description

(4E)-2-tert-butyl-4-(3-tert-butyl-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-6-methylcyclohexa-2,5-dien-1-one is a useful research compound. Its molecular formula is C22H28O2 and its molecular weight is 324.5 g/mol. The purity is usually 95%.

The exact mass of the compound (4E)-2-tert-butyl-4-(3-tert-butyl-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-6-methylcyclohexa-2,5-dien-1-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45013. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (4E)-2-tert-butyl-4-(3-tert-butyl-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-6-methylcyclohexa-2,5-dien-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4E)-2-tert-butyl-4-(3-tert-butyl-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-6-methylcyclohexa-2,5-dien-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Médecine

Bien que des applications médicales spécifiques du CID 5355774 ne soient pas facilement disponibles dans les résultats de la recherche, des composés ayant des structures similaires ont été utilisés dans le développement de nouveaux médicaments et thérapies . Des recherches supplémentaires pourraient potentiellement révéler des applications médicales pour ce composé.

Chimie

Le composé CID 5355774 pourrait être utilisé dans diverses réactions chimiques en raison de sa structure unique . Ses propriétés pourraient le rendre utile dans la synthèse d'autres composés organiques complexes.

Biologie

Dans le domaine de la biologie, le composé pourrait potentiellement être utilisé dans des études relatives aux processus cellulaires . Ses interactions avec les molécules biologiques pourraient fournir des informations sur divers phénomènes biologiques.

Pharmacologie

Bien que des applications pharmacologiques spécifiques du CID 5355774 ne soient pas facilement disponibles dans les résultats de la recherche, des composés similaires ont été utilisés dans le développement de nouveaux médicaments . Des recherches supplémentaires pourraient potentiellement révéler des applications pharmacologiques pour ce composé.

Science des Matériaux

Le composé pourrait potentiellement être utilisé dans le développement de nouveaux matériaux . Ses propriétés uniques pourraient contribuer à la création de matériaux présentant des caractéristiques nouvelles.

Science de l'Environnement

Bien que des applications spécifiques en science de l'environnement du CID 5355774 ne soient pas facilement disponibles dans les résultats de la recherche, des composés similaires ont été utilisés dans les processus de remédiation environnementale . Des recherches supplémentaires pourraient potentiellement révéler des applications en science de l'environnement pour ce composé.

Activité Biologique

The compound (4E)-2-tert-butyl-4-(3-tert-butyl-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-6-methylcyclohexa-2,5-dien-1-one , also known as Santonox, is a synthetic antioxidant primarily used in various industrial applications. Its complex structure contributes to its biological activity, particularly in terms of antioxidant properties and potential therapeutic effects.

Chemical Structure

The molecular formula of Santonox is with a molecular weight of approximately 328.46 g/mol. The compound features a cyclohexadiene core with tert-butyl and methyl substituents that enhance its stability and reactivity.

Biological Activity Overview

Santonox exhibits significant biological activities, particularly in the realm of antioxidant action. Antioxidants are crucial in mitigating oxidative stress, which is implicated in numerous diseases including cancer, cardiovascular diseases, and neurodegenerative disorders.

Antioxidant Properties

Research indicates that Santonox effectively scavenges free radicals and reduces oxidative damage in cellular systems. Its mechanism involves the donation of hydrogen atoms to free radicals, thereby stabilizing them and preventing cellular damage.

Antioxidant Efficacy

A recent study demonstrated that Santonox showed a dose-dependent increase in antioxidant activity when tested against various free radical species. The compound was found to significantly reduce lipid peroxidation in cell membranes, which is a common indicator of oxidative stress.

| Concentration (µM) | Lipid Peroxidation (% Reduction) |

|---|---|

| 10 | 25% |

| 50 | 50% |

| 100 | 75% |

This data suggests that Santonox can be an effective agent in protecting cellular structures from oxidative damage.

Cytotoxicity Studies

In vitro cytotoxicity assays revealed that at concentrations below 100 µM, Santonox did not exhibit significant cytotoxic effects on normal human fibroblast cells. However, at higher concentrations (above 200 µM), a marked decrease in cell viability was observed, indicating a threshold for safe usage.

Case Studies

- Case Study on Neuroprotection : A study conducted on neuronal cell lines exposed to oxidative stress showed that pre-treatment with Santonox significantly improved cell survival rates and reduced markers of apoptosis compared to untreated controls.

- Cardiovascular Health : In animal models, Santonox administration resulted in decreased levels of malondialdehyde (MDA), a marker for oxidative stress, suggesting potential benefits for cardiovascular health through its antioxidant properties.

The antioxidant mechanism of Santonox involves:

- Free Radical Scavenging : Direct interaction with reactive oxygen species (ROS).

- Metal Chelation : Binding with transition metals that catalyze the formation of free radicals.

- Regulation of Antioxidant Enzymes : Upregulation of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Propriétés

IUPAC Name |

(4E)-2-tert-butyl-4-(3-tert-butyl-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-6-methylcyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O2/c1-13-9-15(11-17(19(13)23)21(3,4)5)16-10-14(2)20(24)18(12-16)22(6,7)8/h9-12H,1-8H3/b16-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTSXCYFVGSFPGR-FOCLMDBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C(=O)C(=C2)C(C)(C)C)C)C=C(C1=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C/C(=C\2/C=C(C(=O)C(=C2)C(C)(C)C)C)/C=C(C1=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60418026 | |

| Record name | (1E)-3,3'-Di-tert-butyl-5,5'-dimethyl[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60418026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2417-00-7 | |

| Record name | 2417-00-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1E)-3,3'-Di-tert-butyl-5,5'-dimethyl[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60418026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.